Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 944902-25-4
VCID: VC4157948
InChI: InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-10-4-6(3-9)5-11-7/h4-5H,2-3H2,1H3
SMILES: CCOC(=O)C1=NC=C(C=N1)CCl
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62

Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate

CAS No.: 944902-25-4

Cat. No.: VC4157948

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62

* For research use only. Not for human or veterinary use.

Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate - 944902-25-4

Specification

CAS No. 944902-25-4
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62
IUPAC Name ethyl 5-(chloromethyl)pyrimidine-2-carboxylate
Standard InChI InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-10-4-6(3-9)5-11-7/h4-5H,2-3H2,1H3
Standard InChI Key CTWLFGJZISULHA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC=C(C=N1)CCl

Introduction

Structural and Chemical Identity

Molecular Architecture

Ethyl 5-(chloromethyl)pyrimidine-2-carboxylate belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The chloromethyl (-CH2Cl) substituent at position 5 introduces electrophilic reactivity, while the ethoxycarbonyl (-COOEt) group at position 2 enhances solubility in organic solvents. X-ray crystallography of analogous compounds, such as ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, reveals a distorted boat conformation in the tetrahydropyrimidine ring, with dihedral angles between the pyrimidine and aryl groups ranging from 75° to 87° . These structural insights suggest that steric effects from the chloromethyl group may influence the compound’s reactivity and crystal packing.

Physicochemical Properties

Key physicochemical parameters of ethyl 5-(chloromethyl)pyrimidine-2-carboxylate are summarized below:

PropertyValueMethod/Source
Molecular FormulaC₈H₉ClN₂O₂High-resolution MS
Molecular Weight200.622 g/molCalculated exact mass
Polar Surface Area (PSA)52.08 ŲComputational modeling
logP1.39Reverse-phase HPLC
Melting PointNot reported
Boiling PointNot reported

Synthetic Methodologies

Chlorination of Hydroxypyrimidine Precursors

The most efficient synthesis route involves the chlorination of ethyl 5-(hydroxymethyl)pyrimidine-2-carboxylate using thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). A representative protocol achieves a 92% yield by reacting 30 g of the hydroxymethyl precursor with 168 mmol of SOCl₂ at 60°C for 3 hours, followed by crystallization in ice water . Alternative methods using POCl₃ in acetonitrile under reflux conditions for 6 hours yield 77%, albeit with longer reaction times . Comparative data for these routes are provided in Table 1.

Table 1: Optimization of Chlorination Conditions

ReagentSolventTemperature (°C)Time (h)Yield (%)
SOCl₂Neat60392
POCl₃Acetonitrile110677
POCl₃Toluene100451

The choice of solvent significantly impacts reactivity: non-polar toluene reduces byproduct formation but necessitates higher temperatures, while polar acetonitrile accelerates chlorination at the expense of yield .

Functional Group Transformations

The ethyl ester group undergoes hydrolysis under basic conditions to yield 5-(chloromethyl)pyrimidine-2-carboxylic acid. Treatment of 8.6 mmol of the ester with 2N NaOH in methanol at room temperature for 3 hours furnishes the carboxylic acid derivative in quantitative yield . This transformation is critical for further derivatization, as the free carboxylic acid can participate in amide coupling or metal-catalyzed cross-coupling reactions.

Reactivity and Derivative Synthesis

Nucleophilic Displacement of Chlorine

The chloromethyl group serves as a prime site for nucleophilic substitution. In a demonstrated reaction, 6.46 mmol of ethyl 5-(chloromethyl)pyrimidine-2-carboxylate reacts with 4.7 mmol of 3-methyl-4-methoxybenzylamine in dichloromethane at room temperature, yielding a 92% yield of the corresponding benzylamine derivative . Such reactions underscore the compound’s utility in generating libraries of pyrimidine-based analogs for biological screening.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling of the chloromethyl moiety remains underexplored but holds promise for introducing aryl or alkenyl groups. Analogous compounds, such as ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate (CAS 1044770-41-3), have been synthesized via Suzuki-Miyaura coupling, achieving melting points of 140–142°C . Applying similar methodologies to the chloromethyl derivative could enable access to structurally diverse pyrimidines.

Applications in Drug Discovery

Kinase Inhibition

Pyrimidine carboxylates are privileged scaffolds in kinase inhibitor design. For instance, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate derivatives exhibit submicromolar activity against cyclin-dependent kinases (CDKs) . While direct data on the title compound’s bioactivity are lacking, its structural similarity to known inhibitors suggests potential for structure-activity relationship (SAR) studies.

Antimicrobial Agents

Chloromethyl-substituted heterocycles often display antimicrobial properties. A tetrahydropyrimidine analog, ethyl 6-chloromethyl-2-oxo-4-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has shown inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) . Functionalization of the chloromethyl group in the title compound could enhance such activity.

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